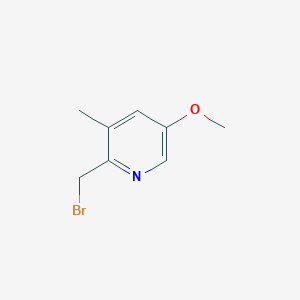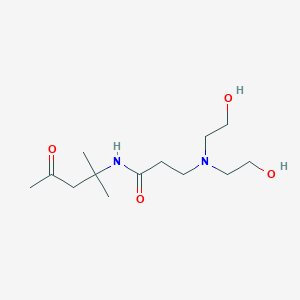
3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the amide bond: This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Introduction of the hydroxyethyl groups: This step may involve the reaction of an amine with ethylene oxide or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, specific reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the oxopentan-2-yl moiety can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups may yield carboxylic acids, while reduction of the carbonyl group may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe or a ligand in biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway modulation: The compound may influence cellular pathways by altering the activity of key proteins or signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxyethyl)-N-methyl-2-(2-hydroxyethylamino)acetamide
- N-(2-Hydroxyethyl)-N-(2-hydroxyethyl)acetamide
- N-(2-Hydroxyethyl)-N-(2-methyl-4-oxopentan-2-yl)acetamide
Uniqueness
3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H26N2O4 |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
3-[bis(2-hydroxyethyl)amino]-N-(2-methyl-4-oxopentan-2-yl)propanamide |
InChI |
InChI=1S/C13H26N2O4/c1-11(18)10-13(2,3)14-12(19)4-5-15(6-8-16)7-9-17/h16-17H,4-10H2,1-3H3,(H,14,19) |
Clé InChI |
JWCDRUNRUIVLFF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C)(C)NC(=O)CCN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


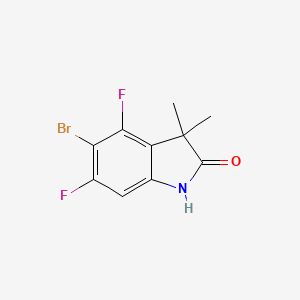
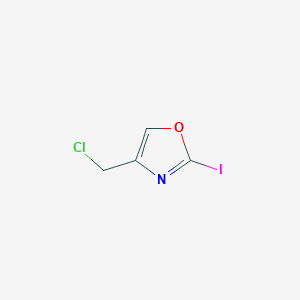

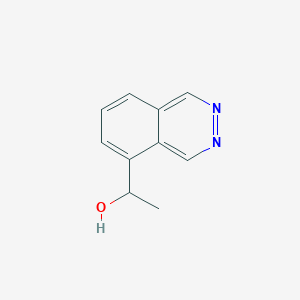
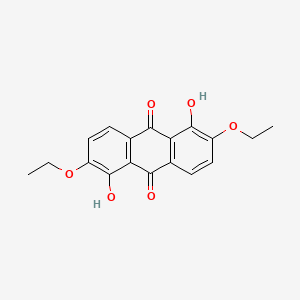
![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)

![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
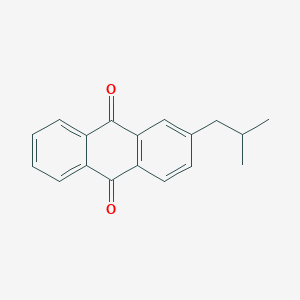
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)

![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)
